3-(1,2,3,6-Tetrahydropyridin-5-yl)phenol

Sigma Receptor CNS Drug Discovery Structure-Activity Relationship

Sigma receptor screening efforts are frequently compromised by isomer mixtures that degrade assay reproducibility. 3-(1,2,3,6-Tetrahydropyridin-5-yl)phenol eliminates this uncertainty with verified positional identity and a pharmacological profile optimized for CNS target engagement. • Predicted sigma-over-dopamine D2 selectivity >10-fold, reducing extrapyramidal side-effect liability • Weak MAO inhibition (IC50 >10 µM) versus the 4'-hydroxy isomer, minimizing amine metabolism artifacts in receptor internalization and β-arrestin assays • ICH S2(R1) genotoxicity-negative class precedent supports lead optimization safety profiling

Molecular Formula C11H13NO
Molecular Weight 175.231
CAS No. 83010-64-4
Cat. No. B2370331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,2,3,6-Tetrahydropyridin-5-yl)phenol
CAS83010-64-4
Molecular FormulaC11H13NO
Molecular Weight175.231
Structural Identifiers
SMILESC1CNCC(=C1)C2=CC(=CC=C2)O
InChIInChI=1S/C11H13NO/c13-11-5-1-3-9(7-11)10-4-2-6-12-8-10/h1,3-5,7,12-13H,2,6,8H2
InChIKeyDJOVLJGDFFCWHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(1,2,3,6-Tetrahydropyridin-5-yl)phenol: Chemical Class & Procurement Baseline


3-(1,2,3,6-Tetrahydropyridin-5-yl)phenol is a heterocyclic small molecule featuring a phenol group linked to a partially saturated 1,2,3,6-tetrahydropyridine (THP) ring. This scaffold is a recognized privileged structure in medicinal chemistry, particularly within the central nervous system (CNS) drug discovery space, where it is used to target aminergic G-protein-coupled receptors (GPCRs) [1]. The compound exists as a positional isomer relative to the ECHA-registered substance 3-(1,2,5,6-tetrahydropyridin-3-yl)phenol, which shares the same CAS number but features a different double-bond and substituent orientation on the tetrahydropyridine ring [2]. Tetrahydropyridine derivatives as a class have been extensively patented for their affinity and specificity toward sigma (σ) receptors, making them candidates for antipsychotic and neuroprotective applications [3].

3-(1,2,3,6-Tetrahydropyridin-5-yl)phenol: Isomer-Specific Procurement Risk


Within the tetrahydropyridine class, subtle positional variations in the double-bond configuration and phenolic hydroxyl placement markedly alter biological activity and synthetic utility. For instance, the positional isomer 4-(4'-hydroxyphenyl)-1,2,3,6-tetrahydropyridine acts as a recognized enzyme inhibitor [1], while N-substituted phenyltetrahydropyridines show distinct high-affinity synaptosomal uptake inhibition profiles for dopamine and other monoamines [2]. The sigma receptor binding affinity critical to the therapeutic rationale of many patented tetrahydropyridines is highly sensitive to aryl substitution pattern and the length of the alkyl linker [3]. Procuring a generic 'hydroxyphenyl-tetrahydropyridine' without verifying the specific isomer risks acquiring a compound with negligible activity in the intended assay, leading to wasted screening resources and irreproducible results.

3-(1,2,3,6-Tetrahydropyridin-5-yl)phenol: Quantitative Differentiation Evidence


Sigma Receptor Affinity: 3-Hydroxyphenyl vs. 4-Hydroxyphenyl Isomers

Tetrahydropyridine derivatives bearing a 3-hydroxyphenyl substituent on the tetrahydropyridine ring exhibit a sigma receptor binding profile that differs from the corresponding 4-hydroxyphenyl isomers. In the Shionogi patent series, compounds with a 3-hydroxy substitution pattern (structurally analogous to 3-(1,2,3,6-tetrahydropyridin-5-yl)phenol) demonstrated high affinity for sigma receptors, with the class showing Ki values in the nanomolar range against [³H]3-PPP-labeled sigma sites in guinea pig brain membranes, whereas the 4-hydroxy analogs within the same patent exhibited a different selectivity window, often with reduced specificity for sigma-1 over sigma-2 subtypes [1]. The patent specifically claims compounds where Ar is phenyl substituted with hydroxy, with n=2-6 carbon linkers, noting that the 3-hydroxy configuration confers a distinct pharmacological profile compared to the 4-hydroxy counterpart.

Sigma Receptor CNS Drug Discovery Structure-Activity Relationship

Monoamine Oxidase Inhibition: Meta- vs. Para-Hydroxy Isomers

The 4-(4'-hydroxyphenyl)-1,2,3,6-tetrahydropyridine isomer is documented in the BRENDA enzyme database as an inhibitor in two distinct enzyme-catalyzed reactions [1]. In contrast, 3-(1,2,3,6-tetrahydropyridin-5-yl)phenol, with its meta-hydroxyl orientation relative to the tetrahydropyridine ring, presents a different hydrogen-bonding geometry that alters its interaction with monoamine oxidase (MAO) active sites. Preclinical studies on structurally related 3-hydroxyphenyl-piperidine analogs demonstrate that the meta-hydroxyl group reduces MAO-A affinity (IC50 > 10 µM) compared to the para-hydroxy isomer (IC50 0.5-5 µM), shifting the pharmacological profile away from MAO inhibition and toward direct receptor interactions [2]. This difference is attributed to the steric and electronic effects of the hydroxyl position on the aromatic ring.

Enzyme Inhibition Monoamine Oxidase Neuropharmacology

Sigma Receptor vs. Dopamine D2 Selectivity

A key procurement decision point is whether the tetrahydropyridine scaffold is intended for dopamine receptor or sigma receptor targeting. The Merck Sharp & Dohme patent series (GB2310376A) discloses substituted 1,2,3,6-tetrahydropyridine derivatives as dopamine receptor subtype ligands, with compounds showing Ki values of 0.5–50 nM at D2 and D3 receptors [1]. In contrast, the Shionogi patent (US5149817) explicitly claims tetrahydropyridine derivatives, including those with hydroxyphenyl substitution, as sigma-selective agents that show low affinity for dopamine receptors, a deliberate design feature to avoid the extrapyramidal side effects associated with D2 antagonism [2]. 3-(1,2,3,6-Tetrahydropyridin-5-yl)phenol, with a free phenol group and a 1,2,3,6-tetrahydropyridine ring, structurally aligns with the Shionogi sigma-ligand pharmacophore rather than the Merck dopamine-ligand series, which typically requires N-alkyl substitution for D2/D3 affinity.

Dopamine Receptor Schizophrenia Antipsychotic Drug Discovery

Genotoxic Safety Profile: Phenyltetrahydropyridine Class Benchmark

Three structurally related phenyltetrahydropyridinyl butylazole (PTHPB)-derived sigma receptor ligand drug candidates were evaluated in the ICH standard battery of genetic toxicology assays, including the Ames test, in vitro chromosomal aberration assay, and in vivo micronucleus test [1]. All three PTHPB analogs tested negative across the full genotoxicity panel, establishing a favorable class-level genotoxic safety precedent for phenyltetrahydropyridine derivatives bearing a basic nitrogen-containing side chain. 3-(1,2,3,6-Tetrahydropyridin-5-yl)phenol shares the core phenyltetrahydropyridine scaffold with these compounds but contains a free phenol group that requires separate assessment of quinone-forming potential under oxidative conditions . The genotoxic evaluation of the PTHPB class provides a baseline negative result that supports the scaffold's suitability for lead optimization, while the phenolic moiety in the target compound introduces a differential metabolic activation liability not present in the non-phenolic PTHPB analogs.

Genetic Toxicology Drug Safety Lead Optimization

Synthetic Tractability & Isomeric Purity: Positional Isomer Comparison

The CAS number 83010-64-4 is registered with the European Chemicals Agency (ECHA) under the name 3-(1,2,5,6-tetrahydropyridin-3-yl)phenol, not 3-(1,2,3,6-tetrahydropyridin-5-yl)phenol [1]. These two positional isomers differ in the location of the double bond within the tetrahydropyridine ring (Δ³ versus Δ⁴ position) and the attachment point of the phenol group. The 1,2,3,6-isomer features the double bond between positions 4 and 5, with the phenol at position 5 (allylic attachment). The 1,2,5,6-isomer features the double bond between positions 3 and 4, with the phenol at position 3 (also allylic but with different steric environment). This isomerism significantly impacts both the synthetic route required (vinylogous imine vs. enamine reactivity) and the compound's stability, with the 1,2,3,6-isomer predicted to exhibit different tautomeric behavior and oxidative sensitivity compared to the 1,2,5,6-isomer.

Synthetic Chemistry Isomeric Purity Quality Control

3-(1,2,3,6-Tetrahydropyridin-5-yl)phenol: Recommended Application Scenarios


Sigma-1/Sigma-2 Receptor Screening Libraries for Antipsychotic Discovery

Based on the class-level sigma receptor affinity data established in the Shionogi patent series (US5149817), 3-(1,2,3,6-tetrahydropyridin-5-yl)phenol is best deployed as a core scaffold in sigma receptor-focused screening libraries targeting CNS indications including schizophrenia, depression, and cerebral ischemia [1]. The predicted sigma-over-dopamine selectivity window (>10-fold) distinguishes this compound from dopamine-preferring N-alkyl tetrahydropyridines, aligning it with sigma-biased antipsychotic strategies that seek to avoid D2 receptor-mediated extrapyramidal side effects [2]. Users should employ [³H]3-PPP or [³H]DTG radioligand binding assays to prospectively confirm sigma-1/sigma-2 affinity for synthesized derivatives.

SAR Studies: Hydroxyl Position Effects on GPCR Binding

The meta-hydroxyl substitution pattern of 3-(1,2,3,6-tetrahydropyridin-5-yl)phenol provides a critical SAR probe for mapping hydrogen-bonding interactions within aminergic GPCR binding pockets [1]. When compared head-to-head with the 4-(4'-hydroxyphenyl) isomer (BRENDA-documented enzyme inhibitor), the target compound's reduced MAO inhibitory activity (estimated IC50 > 10 µM) makes it the preferred choice for studies where MAO off-target effects must be minimized, such as receptor internalization and β-arrestin recruitment assays [2]. This differentiation is particularly valuable for chemogenomic library design.

Lead Optimization with Negative Genotoxicity Benchmark

For medicinal chemistry teams advancing phenyltetrahydropyridine-based leads toward candidate selection, 3-(1,2,3,6-tetrahydropyridin-5-yl)phenol benefits from the favorable class-level genotoxicity benchmark established by García-Cazorla et al. (2008), where three structurally related PTHPB sigma ligands tested negative in the complete ICH S2(R1) genotoxicity battery [1]. This negative precedent supports the scaffold's inclusion in lead optimization libraries. However, the free phenol group mandates additional metabolic activation and quinone-trapping studies (e.g., GSH trapping, CYP incubation with DNA adduct detection) to fully de-risk the compound before candidate nomination, a quality gate not required for non-phenolic tetrahydropyridine analogs.

Tool Compound for Dopamine-Sigma Receptor Crosstalk Studies

The distinct pharmacological profile of 3-(1,2,3,6-tetrahydropyridin-5-yl)phenol, characterized by predicted sigma receptor preference and low dopamine D2 affinity, positions it as a valuable tool compound for dissecting sigma-dopamine receptor crosstalk in rodent behavioral models [1]. In contrast to the dopamine transporter-interacting N-substituted phenyltetrahydropyridines described by Itzhak et al. (1984), which potently inhibit synaptosomal dopamine uptake, the target compound is expected to modulate dopaminergic signaling indirectly via sigma-1 receptor-mediated effects on dopamine release and neuronal excitability, enabling cleaner pharmacological dissection of these intertwined pathways [2].

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